2,6-Difluoro-4-methoxybenzyl bromide
Overview
Description
2,6-Difluoro-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . It is characterized by the presence of two fluorine atoms, a methoxy group, and a bromomethyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxybenzyl bromide typically involves the bromination of 2,6-difluoro-4-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehydes or benzoic acids.
Reduction: Benzyl alcohols.
Scientific Research Applications
2,6-Difluoro-4-methoxybenzyl bromide is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxybenzyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the benzyl carbon .
Comparison with Similar Compounds
4-Methoxybenzyl bromide: Lacks the fluorine atoms, resulting in different reactivity and applications.
2,4-Difluorobenzyl bromide: Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.
3,5-Difluoro-4-methoxybenzyl bromide: Similar but with different fluorine atom positions, leading to variations in reactivity and applications.
Uniqueness: 2,6-Difluoro-4-methoxybenzyl bromide is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in research applications where specific reactivity is required .
Properties
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQCVDDBZVTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391725 | |
Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94278-68-9 | |
Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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